molecular formula C11H14N2O3S B8324189 4-(3-Methoxy-4-nitrophenyl)thiomorpholine

4-(3-Methoxy-4-nitrophenyl)thiomorpholine

Cat. No. B8324189
M. Wt: 254.31 g/mol
InChI Key: ZRJWMIKQWZFRCP-UHFFFAOYSA-N
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Patent
US08354422B2

Procedure details

In a 50 mL round-bottomed flask was charged 4-fluoro-2-methoxy-1-nitrobenzene (1.05 g, 6.14 mmol), thiomorpholine (1.164 ml, 12.27 mmol), and Hunig's Base (1.072 ml, 6.14 mmol) in acetonitrile (20.45 ml). The reaction was heated at 85° C. for three days. The mixture was concentrated and the residue was placed on a silica gel column. The product was eluted from the column with dichloromethane to give the title compound. MS (DCI(+)) m/e 255.1 (M+H)+.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.164 mL
Type
reactant
Reaction Step One
Quantity
1.072 mL
Type
reactant
Reaction Step One
Quantity
20.45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.[NH:13]1[CH2:18][CH2:17][S:16][CH2:15][CH2:14]1.CCN(C(C)C)C(C)C>C(#N)C>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([N:13]2[CH2:18][CH2:17][S:16][CH2:15][CH2:14]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
1.164 mL
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
1.072 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20.45 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
The product was eluted from the column with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.